6-Fluoro-6-deoxy-D-glucopyranose is a fluorinated carbohydrate that has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique structural modification of replacing a hydroxyl group with a fluorine atom at the 6th position of the glucose molecule has led to interesting biological properties and reactivity. This comprehensive analysis will delve into the mechanism of action and applications of 6-Fluoro-6-deoxy-D
6-Fluoro-6-deoxy-D-glucopyranose is synthesized from D-glucose through chemical modifications that introduce a fluorine atom. The compound falls under the category of fluorinated carbohydrates, which are increasingly studied for their unique biological activities and potential therapeutic applications. It is primarily used in research settings, particularly in studies related to glucose metabolism and cancer imaging.
The synthesis of 6-fluoro-6-deoxy-D-glucopyranose typically involves nucleophilic substitution reactions where fluoride ions replace hydroxyl groups. One common method utilizes potassium fluoride in an organic solvent, such as methanol or dimethylformamide.
For example, a study reported that 6-deoxy-6-fluoro-D-fructose was synthesized using a modified procedure involving nucleophilic fluorination with potassium fluoride, followed by purification steps to isolate the desired product .
The molecular structure of 6-fluoro-6-deoxy-D-glucopyranose can be represented as follows:
Conformational studies indicate that the introduction of fluorine leads to a decrease in the proportion of α-anomers compared to D-glucose due to steric effects .
6-Fluoro-6-deoxy-D-glucopyranose participates in various chemical reactions typical for carbohydrates but exhibits altered reactivity due to the presence of the fluorine atom.
Research indicates that this compound's reactivity profile makes it suitable for synthesizing more complex carbohydrate structures .
The mechanism of action for 6-fluoro-6-deoxy-D-glucopyranose primarily relates to its uptake and transport in cells, particularly cancer cells that overexpress glucose transporters.
Studies have shown that its uptake correlates with insulin stimulation, making it a valuable tool for studying glucose metabolism in pathological conditions like cancer .
Quantitative analyses have shown that 6-fluoro-6-deoxy-D-glucopyranose exhibits unique solubility characteristics compared to its non-fluorinated counterparts, influencing its biological activity .
The primary applications of 6-fluoro-6-deoxy-D-glucopyranose are found in medical research and diagnostics:
Research indicates promising results for its use in clinical settings as an imaging agent, particularly for breast cancer where GLUT5 expression is prevalent .
6-Fluoro-6-deoxy-D-glucopyranose (C₆H₁₁FO₅; molecular weight 182.15 g/mol) retains the D-glucose pyranose ring structure but features a fluoromethyl group (-CH₂F) instead of the typical hydroxymethyl group (-CH₂OH) at the C-6 position. This modification preserves the stereochemical configuration at the anomeric carbon and other chiral centers (C-2 to C-5), maintaining its recognition by glucose-specific enzymes and transporters. The compound typically exists in solution as an equilibrium mixture of α and β anomers, with the β form predominating due to the anomeric effect [6] [7].
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that fluorine substitution significantly influences the preferred rotamer conformations (gauche-gauche, gauche-trans, trans-gauche) of the exocyclic C5-C6 bond. Unlike natural glucose, where the gauche-gauche conformer dominates, 6-Fluoro-6-deoxy-D-glucopyranose shows a higher population of the trans-gauche rotamer due to the electrostatic repulsion between the ring oxygen and the highly electronegative fluorine atom. This conformational shift impacts hydrogen-bonding networks and molecular recognition events [7].
Table 1: Key Physicochemical Properties of 6-Fluoro-6-deoxy-D-glucopyranose
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₁FO₅ |
CAS Registry Number | 447-25-6 |
IUPAC Name | (3R,4S,5S,6S)-6-(Fluoromethyl)oxane-2,3,4,5-tetrol |
Appearance | Off-white waxy solid |
Solubility | Soluble in DMSO, methanol, water |
Anomeric Equilibrium | α:β ≈ 36:64 (in aqueous solution) |
C5-C6 Bond Conformers | Increased trans-gauche population vs. glucose |
Spectroscopic characterization includes distinctive signals in ¹⁹F NMR (δ ≈ -235 ppm relative to CFCl₃) and characteristic coupling patterns in ¹H NMR (e.g., geminal coupling of ~47 Hz between H6proR-F and H6proS-F). The C-F bond length (~1.41 Å) is shorter than the C-O bond it replaces (~1.43 Å), while the bond angles remain similar, minimizing overall steric distortion. The fluorine atom participates weakly in hydrogen bonding as an acceptor but cannot donate hydrogen bonds, altering hydration shells and protein-binding thermodynamics compared to glucose [3] [6] [7].
The synthesis of 6-Fluoro-6-deoxy-D-glucopyranose emerged during the mid-20th century surge in fluorinated carbohydrate research, driven by interests in antimetabolites and enzyme mechanism probes. Early synthetic routes relied on multistep sequences starting from protected glucose derivatives:
A landmark improvement came in 1971 when Barford, Foster, and Westwood developed a streamlined synthesis using 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as the precursor. Triflation of the primary hydroxyl followed by displacement with fluoride ions in hexamethylphosphoramide (HMPA) gave the 6-deoxy-6-fluoro derivative in high yield and purity. Acidic hydrolysis of the acetonide protecting groups then cleanly afforded crystalline 6-Fluoro-6-deoxy-D-glucopyranose [3].
Table 2: Historical Milestones in 6-Fluoro-6-deoxy-D-glucopyranose Development
Year | Development | Significance |
---|---|---|
1960s | Early syntheses via sulfonate displacement | Demonstrated feasibility but low yields |
1971 | Barford-Foster-Westwood improved synthesis | High-yield route using diacetonide precursor |
1973 | Enzymatic phosphorylation studies | Confirmed substrate activity for hexokinase |
1992 | Conformational analysis by NMR | Elucidated C5-C6 rotamer preferences |
2007 | Validation as PET tracer for glucose transport | Enabled non-invasive imaging of transport kinetics |
Conformational analysis in the 1990s using advanced NMR techniques (e.g., J-coupling constants, NOE measurements) provided deeper insights into how fluorine substitution altered the dynamic behavior of the pyranose ring and exocyclic chain. These studies confirmed that the steric and electrostatic properties of fluorine perturbed the gauche effect and hydrogen-bonding networks, distinguishing 6-Fluoro-6-deoxy-D-glucopyranose from both natural glucose and other deoxyfluoro analogs [7].
6-Fluoro-6-deoxy-D-glucopyranose serves as a pivotal molecular bridge between fundamental carbohydrate biochemistry and advanced imaging technologies, primarily through these mechanisms:
When radiolabeled with fluorine-18 (t₁/₂ = 109.8 minutes), 6-[¹⁸F]fluoro-6-deoxy-D-glucose (6-[¹⁸F]FDG) functions as a positron emission tomography (PET) tracer for visualizing glucose transport in vivo. Unlike 2-[¹⁸F]FDG, which accumulates as 2-[¹⁸F]FDG-6-phosphate in tissues and undergoes renal excretion, 6-[¹⁸F]FDG remains unmetabolized and distributes throughout body water compartments. This distribution pattern provides distinct kinetic profiles: tissue activity plateaus rapidly, reflecting transport equilibrium rather than metabolic trapping [2].
Table 3: Comparative Properties of Glucose Analogs in Transport Studies
Property | D-Glucose | 2-FDG | 6-FDG |
---|---|---|---|
Transport Mechanism | GLUTs/SGLTs | GLUTs (poor by SGLTs) | GLUTs/SGLTs |
Phosphorylation by Hexokinase | Yes | Yes | No |
Further Metabolism | Yes | No (trapped as FDG-6-P) | No |
Renal Excretion | Minimal | High | Low (unless SGLT blocked) |
Insulin Responsiveness | Yes | Variable | Yes (1.6-fold increase) |
PET Signal Kinetics | N/A | Continuous rise | Rapid plateau |
This tracer has proven particularly valuable for studying transport defects in diseases like diabetes and cancer. For example, phlorizin (an SGLT inhibitor) blocks renal reabsorption of 6-[¹⁸F]FDG, leading to rapid urinary excretion—a property exploited to probe SGLT activity in diabetic kidneys. Additionally, 6-Fluoro-6-deoxy-D-glucopyranose-based PET reveals altered glucose transport kinetics in tumors independent of the Warburg effect, providing complementary information to 2FDG-PET in oncology [2] [8]. Beyond imaging, 6-Fluoro-6-deoxy-D-glucopyranose remains indispensable for in vitro mechanistic studies of glucose transporters, offering insights into competitive inhibition, transporter kinetics, and allosteric regulation that underpin drug discovery efforts targeting metabolic disorders [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3